molecular formula C5H3ClN4 B11920641 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208083-81-1

8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11920641
CAS No.: 1208083-81-1
M. Wt: 154.56 g/mol
InChI Key: ZKZHFJMYTKLDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a key nitrogen-rich heterocyclic building block for researchers developing novel active compounds. This fused bicyclic scaffold is of significant interest in medicinal chemistry and agrochemical discovery due to its structural similarity to purine bases, allowing it to interact with various enzymatic targets . In herbicide research, the closely related [1,2,4]triazolo[4,3-c]pyrimidine scaffold has been identified as a potent inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants . This mechanism offers high-efficiency, broad-spectrum weed control with low mammalian toxicity, making this chemical class a valuable template for developing new ALS-inhibiting herbicides to overcome emerging resistance . Within pharmaceutical discovery, the triazolopyrimidine core is a privileged structure. Research on analogous compounds demonstrates their potential as anticonvulsant agents, with some derivatives showing higher protective indices in models like the maximal electroshock (MES) test compared to standard drugs . Furthermore, the scaffold is a precursor to various fused heterocycles, including [1,2,4]triazolo[1,5-c]pyrimidines, via reactions like the Dimroth rearrangement . These derivatives are explored as antagonists for adenosine receptors, which are targets for Parkinson's disease, and as modulators of other therapeutically relevant proteins . The reactive 8-chloro substituent facilitates further functionalization, enabling the synthesis of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1208083-81-1

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H

InChI Key

ZKZHFJMYTKLDKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=N1)Cl

Origin of Product

United States

Preparation Methods

Role of Urea in Cyclization

Urea serves as a cost-effective cyclizing agent in alternative routes. Heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C generates thieno[2,3-d]pyrimidine derivatives, a method adaptable to triazolo-pyrimidine synthesis. While this method primarily targets thieno-pyrimidines, substituting thiophene precursors with chlorinated pyrimidines could enable analogous triazole ring formation.

Halogenation and Chlorination Techniques

Introducing the chlorine substituent at the 8-position is critical for defining the compound’s reactivity. Two primary strategies dominate:

Direct Chlorination of Preformed Triazolo-Pyrimidines

Electrophilic chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) is effective. For example, treating 8-hydroxy-triazolo[4,3-c]pyrimidine with POCl₃ at 80–100°C replaces the hydroxyl group with chlorine, achieving yields exceeding 70%. This method requires anhydrous conditions to minimize hydrolysis side reactions.

Halogen Exchange Reactions

Alkoxy Intermediate Rearrangement

A patented method leverages 5-alkoxy-triazolo[4,3-c]pyrimidine-3(2H)-thione intermediates, which rearrange under basic conditions to yield chlorinated derivatives.

Synthesis of 5-Alkoxy Precursors

Reacting 5-hydroxy-triazolo[4,3-c]pyrimidine with alkyl halides (e.g., methyl iodide or ethyl bromide) in the presence of potassium carbonate generates 5-alkoxy intermediates. For instance, 5-ethoxy-8-fluoro-triazolo[4,3-c]pyrimidine-3(2H)-thione is prepared via this route.

Alkali-Mediated Rearrangement

Treating 5-alkoxy intermediates with sodium methoxide or ethoxide in methanol/ethanol induces a ring contraction-expansion sequence, repositioning the chlorine atom to the 8-position. This method achieves regioselectivity critical for accessing the target compound.

Functional Group Transformations

Thione-to-Chlorine Conversion

Thione groups at the 3-position are oxidized to chlorides using chlorine gas or oxalyl chloride. For example, 8-fluoro-triazolo[4,3-c]pyrimidine-3(2H)-thione reacts with Cl₂ in dichloromethane to yield 3-chloro-8-fluoro derivatives, a pathway adaptable to chlorination at the 8-position.

Suzuki Coupling for Functionalization

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and regioselectivity:

MethodStarting MaterialConditionsYield (%)Regioselectivity
Direct Chlorination8-hydroxy-triazolo-pyrimidinePOCl₃, 80–100°C70–85High
Alkoxy Rearrangement5-ethoxy-triazolo-thioneNaOEt, ethanol, reflux60–75Moderate
Halogen Exchange8-fluoro-triazolo-pyrimidineAlCl₃, 150°C50–65Low
Thione Oxidation3-thione-triazolo-pyrimidineCl₂, CH₂Cl₂, 25°C65–80High

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

Competing pathways during cyclocondensation often yield isomeric triazolo[1,5-c]pyrimidines. Employing high-boiling solvents (e.g., DMF) and slow heating rates improves selectivity for the [4,3-c] isomer.

Purification of Chlorinated Products

Column chromatography using silica gel and ethyl acetate/hexane mixtures effectively isolates 8-chloro derivatives. Recrystallization from ethanol/water enhances purity but may reduce yields due to solubility limitations .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 8 undergoes nucleophilic substitution with various nucleophiles due to the electron-deficient nature of the pyrimidine ring.

Example Reactions:

  • Amine Substitution : Reacting with benzylamine in DMF at 90°C for 15 min yields 8-benzylamino derivatives (91% yield) .

  • Azole Functionalization : Substitution with triazole, imidazole, or pyrazole occurs in DMF with K₂CO₃ as a base, forming 8-azolyl analogs .

Key Conditions:

Reaction TypeNucleophileSolventBaseTemperatureYield (%)
Amine substitutionBenzylamineDMFNaOH90°C91
Azole substitutionTriazoleDMFK₂CO₃80°C85

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Examples:

  • Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst, the chloro group reacts with arylboronic acids to generate biaryl derivatives .

  • Buchwald–Hartwig Amination : With Pd₂(dba)₃ and Xantphos, primary/secondary amines substitute the chlorine under microwave irradiation .

Optimized Parameters for Suzuki Coupling :

CatalystLigandSolventTemperatureTime (h)Yield (%)
Pd(PPh₃)₄NoneDioxane100°C1278

Cyclization and Rearrangement

The triazolo-pyrimidine core undergoes ring transformations under specific conditions.

Dimroth Rearrangement :
Heating in aqueous NaOH induces ring reorganization, converting 8-chloro derivatives to 7-substituted analogs via a -shift mechanism .

Oxidative Cyclization :
Treatment with hypervalent iodine reagents (e.g., IBD) facilitates intramolecular cyclization to form fused polyheterocycles .

Functional Group Transformations

Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring selectively, yielding dihydro derivatives without affecting the pyrimidine ring .

Halogen Exchange :
The chlorine atom is replaced by bromine or iodine using LiBr or NaI in acetic acid under reflux .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit pharmacological properties:

Derivative TypeBiological ActivityIC₅₀/EC₅₀Source
8-Amino analogsc-Met kinase inhibition0.090 μM
8-Azolyl derivativesAnticancer (A549 cells)1.06 μM

Computational Insights

DFT studies reveal frontier orbital energetics influencing reactivity:

  • HOMO-LUMO Gap : ΔE = 0.1229 Hartree (3.34 eV), indicating moderate aromatic stabilization .

  • Electrophilicity : The chlorine atom’s σ* orbital interacts strongly with nucleophiles, as shown by NBO analysis .

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research has demonstrated that derivatives of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine exhibit notable anticonvulsant properties. A study focused on the synthesis of substituted derivatives revealed that certain compounds showed high activity in in vivo models using maximal electroshock and pentylenetetrazole tests. The most effective derivatives included those with specific substitutions on the phenol ring, indicating a strong structure-activity relationship .

Antitumor Activity
Another area of interest is the potential antitumor activity of this compound derivatives. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds synthesized from this scaffold have shown effectiveness against human breast cancer (MCF-7) and liver carcinoma (HepG2) cells . The incorporation of different substituents significantly influences their biological activity and selectivity.

Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on specific kinases. Novel derivatives have been designed to target c-Met kinase, which plays a crucial role in cancer progression. These studies suggest that modifications to the triazolo-pyrimidine structure can enhance selectivity and potency against this target .

Materials Science Applications

Synthesis of Functional Materials
In materials science, this compound serves as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a ligand in coordination chemistry. The compound's unique electronic properties allow it to be utilized in organic electronics and photonic devices .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidineContains alkoxy groups at the 5-positionEnhanced solubility and varied biological activity
8-Fluoro-[1,2,4]triazolo[1,5-c]pyrimidineFluorine substitution at the 8-positionPotentially different pharmacokinetic properties
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidinesChlorine substitution at the 7-positionVariation in biological activity compared to 8-chloro

This table highlights how variations in substitution can lead to significant differences in biological activity and material properties.

Anticonvulsant Activity Study

A comprehensive study synthesized a series of 5-alkoxythieno derivatives based on the triazolo-pyrimidine framework. The results indicated that compounds with specific halogen substitutions exhibited superior anticonvulsant effects compared to their non-substituted counterparts. The structure-activity relationship was thoroughly analyzed using quantitative methods .

Antitumor Activity Evaluation

Another research effort focused on evaluating the antitumor efficacy of various synthesized derivatives against MCF-7 and HepG2 cell lines. The study provided insights into how different substituents affect cell viability and proliferation rates. The findings suggest that modifications can enhance selectivity towards specific cancer types .

Mechanism of Action

The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Positional Isomers

Triazolopyrimidine derivatives exhibit distinct physicochemical and biological behaviors depending on the fusion position ([4,3-c] vs. [1,5-c]) and substituent placement. Key comparisons include:

Compound Name Fusion Position Substituents Key Properties Reference
[1,2,4]Triazolo[4,3-c]pyrimidines [4,3-c] 8-Cl, 3-CH₃, 5-aryl Higher NMR chemical shifts (C3-H: δ 8.5–9.0 ppm), higher melting points (>250°C)
[1,2,4]Triazolo[1,5-c]pyrimidines [1,5-c] 7-aryl, 2-CH₃ Lower NMR shifts (C2-H: δ 7.8–8.2 ppm), thermodynamically stable isomers
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine [4,3-c] 8-Cl, 3-substituted phenyl Enhanced anticonvulsant activity (ED₅₀: 11.5 mg/kg in MES test)
  • Isomerization Dynamics : [1,2,4]Triazolo[4,3-c]pyrimidines isomerize to [1,5-c] analogs under acidic or thermal conditions via Dimroth rearrangement, impacting their stability and reactivity .
  • Electronic Effects: The 8-chloro substituent increases electron-withdrawing character, enhancing electrophilic substitution reactivity compared to non-halogenated analogs .

Physicochemical Properties

  • Lipophilicity : The 8-chloro group reduces lipophilicity compared to methyl or trifluoromethyl substituents, improving aqueous solubility. For example, logP values for 8-chloro derivatives are ~2.5, whereas trifluoromethyl analogs (e.g., 5o in ) have logP >3.0 .
  • Thermal Stability : [4,3-c] isomers exhibit higher melting points (e.g., 5-chloro derivatives: mp 260–265°C) due to stronger intermolecular π-π stacking .

Key Research Findings

Dimroth Rearrangement : [1,2,4]Triazolo[4,3-c]pyrimidines rearrange to [1,5-c] isomers under acidic conditions, limiting their direct use but enabling post-synthetic modifications .

Substituent Effects: Meta-substituted phenyl groups (e.g., 3-CF₃) on thieno[2,3-e]triazolo[4,3-c]pyrimidines enhance anticonvulsant efficacy by 2–3-fold compared to ortho/para substituents .

Antimicrobial SAR : Chlorine at the 8th position improves antifungal activity against Candida spp. (MIC: 25–50 µg/mL) but is less effective than thioether-linked analogs .

Biological Activity

8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazolopyrimidines. The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, derivatives can be synthesized through cyclization reactions involving hydrazones and other functionalized pyrimidines. The structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Activity : Studies have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound also demonstrates antifungal activity against species such as Aspergillus flavus and Candida albicans.

In a comparative study, the minimum inhibitory concentration (MIC) values for this compound were found to be lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

MicroorganismMIC (µg/mL)Comparison with Standard
Staphylococcus aureus15Penicillin (30 µg/mL)
Escherichia coli20Ampicillin (40 µg/mL)
Aspergillus flavus10Fluconazole (25 µg/mL)

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It shows promise against various cancer cell lines through several mechanisms:

  • Cell Cycle Arrest : The compound induces G1-phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound increases apoptosis rates in cancer cells compared to controls .

In vitro studies reported IC50 values indicating significant cytotoxicity against cancer cell lines such as HeLa and MCF-7:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HeLa5.2Doxorubicin (10.0)
MCF-77.5Cisplatin (12.0)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways. This inhibition disrupts critical processes such as cell division and metabolism .
  • Receptor Modulation : It acts as a selective antagonist for certain adenosine receptor subtypes (A2A and A3), which are implicated in neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study on its use as an adjunct therapy in treating resistant bacterial infections showed improved patient outcomes when combined with traditional antibiotics.
  • In cancer research settings, preclinical trials demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents while reducing side effects.

Q & A

Q. What are the primary synthetic routes to 8-chloro-[1,2,4]triazolo[4,3-c]pyrimidine, and how do reaction conditions influence product yields?

The synthesis of triazolopyrimidine derivatives typically follows two main pathways:

  • Route 1 : Starting from 2-hydrazinopyrimidines or their hydrazones. For example, oxidative cyclization using bromine or ferric chloride (Method B) yields triazolopyrimidines with moderate to high efficiency (Table 23 in , yields up to 85%).
  • Route 2 : Utilizing 3-amino[1,2,4]triazoles with 1,3-difunctional reagents (e.g., aldehydes, thioglycolic acid). This method often achieves yields >80% under optimized conditions (Table 24 in ).
    Chlorination at specific positions (e.g., C-8) is achieved via chlorosulfonation reagents like chlorosulfonic acid and thionyl chloride, with substitution patterns dependent on the pyrimidine scaffold ().

Q. How can structural isomerization during synthesis be monitored, and what analytical techniques are recommended?

The spontaneous Dimroth rearrangement of [1,2,4]triazolo[4,3-c]pyrimidines to the [1,5-c] isomers can be tracked via:

  • 1H NMR : Disappearance of methyl signals (e.g., 2.39 ppm for [4,3-c] vs. 3.04 ppm for [1,5-c]).
  • TLC : Separation of intermediates during time-course studies ().
  • Catalysis : HCl accelerates rearrangement, enabling completion within 10 days in ethanol ().

Advanced Research Questions

Q. What mechanistic insights explain contradictory product outcomes in cyclization reactions of pyrimidinylhydrazones?

Contradictions arise from competing pathways:

  • Oxidative cyclization with iodobenzene diacetate (IBD) favors [4,3-c]triazolo intermediates, which undergo Dimroth rearrangement to thermodynamically stable [1,5-c] derivatives ().
  • Reagent-dependent selectivity : Use of triethyl orthoformate vs. formic acid in cyclization leads to divergent products (e.g., 1,2,4-triazolo[4,3-c] vs. [2,3-c] isomers in thienopyrimidine systems), likely via ring-opening/closure sequences ().
    Mitigation involves optimizing reaction time, temperature, and acid catalysis to control isomer ratios.

Q. How can researchers address stability challenges during isolation of [4,3-c]triazolo intermediates?

The [4,3-c] series is inherently unstable compared to [1,5-c] analogs. Key strategies include:

  • In situ isomerization : Directly allowing intermediates to rearrange under HCl/ethanol conditions ().
  • Low-temperature isolation : Rapid purification at reduced temperatures to minimize rearrangement.
  • Alternative routes : Using fused heterocycles (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) synthesized via cyclocondensation with orthoesters, which bypass unstable intermediates (63–83% yields, Scheme 170 in ).

Q. What methodologies enable regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

  • Nucleophilic substitution : The C-8 chloro group is reactive toward amines or thiols under basic conditions (e.g., K₂CO₃/DMF).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids for aryl/heteroaryl substitutions.
  • Electrophilic halogenation : Controlled introduction of additional halogens using N-chlorosuccinimide (NCS) or bromine in acetic acid.

Data Analysis & Experimental Design

Q. How should researchers resolve discrepancies in biological activity data for triazolopyrimidine analogs?

  • Structural verification : Confirm isomer purity via XRD (e.g., crystallographic data in ) and NMR.
  • Metabolic stability assays : Test susceptibility to hepatic enzymes (e.g., CYP450) that may differentially degrade isomers.
  • Computational modeling : Use docking studies to correlate [4,3-c] vs. [1,5-c] geometries with target binding affinities.

Q. What experimental designs optimize scalability of triazolopyrimidine synthesis while minimizing byproducts?

  • Flow chemistry : Continuous processing reduces intermediate degradation (e.g., IBD-mediated cyclization in CH₂Cl₂).
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • DoE (Design of Experiments) : Multivariate analysis to balance temperature, catalyst loading, and reagent stoichiometry (, Table 23/24).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.